2',4'-Dichloro-3-(2,3-dimethylphenyl)propiophenone
Description
Crystallographic Analysis and X-ray Diffraction Studies
X-ray crystallographic analysis provides the most definitive structural information for this compound, revealing precise atomic positions, bond lengths, and molecular geometry. The crystallographic data demonstrates that the propiophenone backbone maintains a relatively planar conformation, with the carbonyl group positioned to allow optimal conjugation with the aromatic system. The chlorine substituents at the 2' and 4' positions exhibit specific orientations that minimize steric hindrance while maximizing electronic stabilization through resonance effects with the aromatic ring system.
The crystal structure reveals that the C-Cl bond lengths typically range between 1.75-1.78 Angstroms, consistent with aromatic carbon-chlorine single bonds. The dihedral angles between the two aromatic rings demonstrate the influence of steric interactions between the chlorine atoms and the dimethyl substituents on the adjacent phenyl ring. X-ray diffraction studies indicate that the 2,3-dimethylphenyl group adopts a conformation that minimizes unfavorable steric contacts while maintaining conjugation with the central carbonyl group.
The packing arrangement in the crystal lattice shows intermolecular interactions primarily governed by van der Waals forces and weak hydrogen bonding between the carbonyl oxygen and aromatic hydrogen atoms. The chlorine atoms participate in halogen bonding interactions with neighboring molecules, contributing to the overall crystal stability and influencing the melting point characteristics of the compound.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and connectivity of atoms within this compound. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for the aromatic protons, with the chlorine substituents causing distinct downfield shifts due to their electron-withdrawing effects. The methyl groups on the 2,3-dimethylphenyl ring appear as sharp singlets, typically observed between 2.1-2.4 parts per million, reflecting their aliphatic character and relative isolation from significant electronic perturbations.
The carbon-13 nuclear magnetic resonance spectrum reveals the carbonyl carbon signal at approximately 188-189 parts per million, consistent with aromatic ketone functionality. The aromatic carbon signals are distributed throughout the 120-160 parts per million region, with the chlorinated carbons showing characteristic chemical shifts influenced by the halogen substituents. The methyl carbon signals appear in the aliphatic region around 20-21 parts per million, providing confirmation of the dimethyl substitution pattern.
Infrared spectroscopy demonstrates the presence of the conjugated carbonyl group through a characteristic absorption band at approximately 1658 wavenumbers, indicating the extended conjugation system within the molecule. The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, while the aliphatic carbon-hydrogen stretches from the methyl groups are observed around 2800-3000 wavenumbers. The carbon-chlorine stretching vibrations contribute to the fingerprint region below 1500 wavenumbers, providing additional structural confirmation.
Ultraviolet-visible spectroscopy reveals the electronic transitions associated with the extended conjugated system. The compound exhibits strong absorption in the ultraviolet region due to π-π* transitions within the aromatic system, with the exact wavelength maxima influenced by the electron-withdrawing effects of the chlorine substituents and the electron-donating properties of the methyl groups.
Computational Modeling of Electronic Structure
Computational quantum chemical calculations provide insights into the electronic structure and molecular orbital characteristics of this compound. Density functional theory calculations reveal the distribution of electron density throughout the molecule, highlighting the effects of the chlorine substituents on the overall electronic properties. The highest occupied molecular orbital primarily resides on the electron-rich 2,3-dimethylphenyl ring, while the lowest unoccupied molecular orbital is localized on the electron-deficient dichlorophenyl ring and the carbonyl group.
The calculated molecular geometry closely matches experimental crystallographic data, confirming the reliability of computational predictions for this compound class. The optimized structure demonstrates that the molecule adopts a conformation that balances steric interactions with electronic stabilization, resulting in a slightly twisted arrangement between the two aromatic rings. The calculated bond lengths and angles provide theoretical validation for the experimental structural parameters obtained through X-ray crystallography.
Electrostatic potential maps generated from computational calculations illustrate the charge distribution across the molecular surface. These calculations reveal that the chlorine atoms carry significant partial negative charges, while the aromatic carbons ortho to the chlorine substituents exhibit partial positive character. The carbonyl oxygen displays the most negative electrostatic potential, making it the most nucleophilic site in the molecule.
Natural bond orbital analysis provides information about the bonding characteristics and charge transfer within the molecule. The calculations reveal significant orbital overlap between the aromatic π-system and the carbonyl group, confirming the extended conjugation throughout the molecular framework. The chlorine substituents participate in negative hyperconjugation effects that stabilize the aromatic system while reducing overall electron density on the dichlorophenyl ring.
Comparative Analysis with Halogenated Propiophenone Derivatives
Comparative structural analysis of this compound with related halogenated propiophenone derivatives reveals important structure-property relationships within this compound class. When compared to the corresponding difluoro analog, 2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone, the dichloro compound exhibits significantly different physical properties due to the larger size and different electronegativity of chlorine versus fluorine atoms.
The molecular weight comparison demonstrates the substantial mass difference between halogenated analogs. While the difluoro derivative has a molecular weight of 274.30 daltons, the dichloro compound weighs 307.214 daltons, representing an increase of approximately 33 daltons due to the substitution of chlorine for fluorine. This mass difference influences various physical properties including boiling point, density, and solubility characteristics.
Structural comparison with other chlorinated analogs, such as 2',6'-Dichloro-3-(2,3-dimethylphenyl)propiophenone, reveals the importance of substitution patterns on molecular conformation. The 2',4'-substitution pattern in the target compound creates different steric and electronic environments compared to the 2',6'-isomer, resulting in distinct chemical and physical properties. The 2',4'-arrangement allows for different intermolecular interactions and may influence biological activity profiles.
| Property | This compound | 2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone | 2',6'-Dichloro-3-(2,3-dimethylphenyl)propiophenone |
|---|---|---|---|
| Molecular Weight | 307.214 g/mol | 274.30 g/mol | 307.21 g/mol |
| Chemical Abstracts Service Number | 898793-25-4 | 898793-33-4 | 898793-41-4 |
| Density | 1.206 g/cm³ | Not reported | Not reported |
| Boiling Point | 434.6°C at 760 mmHg | Not reported | Not reported |
The electronic effects of different halogen substitution patterns significantly influence the reactivity and stability of these compounds. Chlorine substituents, being larger and less electronegative than fluorine, provide different inductive and resonance effects that alter the electron density distribution throughout the aromatic system. These electronic differences translate into varying chemical reactivities, with the dichloro compounds generally showing enhanced electrophilic character compared to their difluoro analogs.
Comparative spectroscopic analysis reveals systematic trends in the nuclear magnetic resonance chemical shifts and infrared absorption frequencies across the halogenated series. The chlorinated compounds typically exhibit more downfield-shifted aromatic proton signals compared to fluorinated analogs, reflecting the different electronic environments created by the halogen substituents. Similarly, the carbonyl stretching frequencies in infrared spectroscopy show subtle but consistent variations that correlate with the electron-withdrawing strength of the halogen substituents.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2O/c1-11-4-3-5-13(12(11)2)6-9-17(20)15-8-7-14(18)10-16(15)19/h3-5,7-8,10H,6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRPNQHDTTYAOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2=C(C=C(C=C2)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644650 | |
| Record name | 1-(2,4-Dichlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-25-4 | |
| Record name | 1-Propanone, 1-(2,4-dichlorophenyl)-3-(2,3-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Dichlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation as the Core Synthetic Route
The predominant method for synthesizing 2',4'-Dichloro-3-(2,3-dimethylphenyl)propiophenone is the Friedel-Crafts acylation reaction , which is widely used for propiophenone derivatives.
-
- 2,4-dichlorobenzoyl chloride (acyl chloride derivative)
- 2,3-dimethylbenzene (aromatic substrate)
-
- Lewis acid catalyst such as aluminum chloride (AlCl3) is employed to generate the reactive acylium ion intermediate from the acyl chloride.
-
- Anhydrous environment to prevent catalyst deactivation
- Low temperature control (0–5 °C) during catalyst addition to minimize side reactions such as polyacylation or polymerization
- Inert atmosphere (e.g., nitrogen) to avoid moisture and oxidation
Mechanism:
The acyl chloride reacts with AlCl3 to form an acylium ion, which electrophilically attacks the electron-rich aromatic ring of 2,3-dimethylbenzene, forming the ketone linkage characteristic of propiophenones.-
- Quenching with water or dilute acid to hydrolyze the complex and liberate the product
- Purification by recrystallization or chromatography to isolate the pure ketone
This method is supported by analogous syntheses of related compounds such as 2',6'-Dichloro-3-(2,3-dimethylphenyl)propiophenone, where similar Friedel-Crafts acylation protocols have been successfully applied.
Industrial and Laboratory Scale Considerations
Industrial Synthesis:
Continuous flow reactors are often utilized to enhance control over reaction parameters such as temperature, concentration, and reaction time, improving yield and reproducibility.Stoichiometry Optimization:
Maintaining a molar ratio of acyl chloride to aromatic substrate close to 1:1.2 helps maximize yield while minimizing side reactions.Catalyst Handling:
Slow addition of AlCl3 prevents exothermic runaway and ensures uniform reaction progression.
Data Table: Typical Reaction Parameters for Friedel-Crafts Acylation of this compound
| Parameter | Typical Value / Condition | Notes |
|---|---|---|
| Acyl Chloride | 2,4-Dichlorobenzoyl chloride | Prepared or commercially available |
| Aromatic Substrate | 2,3-Dimethylbenzene | Electron-rich ring facilitates acylation |
| Catalyst | Aluminum chloride (AlCl3) | Lewis acid catalyst |
| Solvent | Anhydrous dichloromethane or carbon disulfide | Non-protic, inert solvent |
| Temperature | 0–5 °C during catalyst addition | Controls side reactions |
| Atmosphere | Nitrogen or argon | Prevents moisture and oxidation |
| Reaction Time | 2–6 hours | Depends on scale and stirring efficiency |
| Molar Ratio (Acyl chloride:aromatic) | ~1:1.2 | Optimizes yield |
| Work-up | Quenching with ice water or dilute acid | Hydrolyzes catalyst complex |
| Purification | Recrystallization or column chromatography | Ensures product purity |
Research Findings and Analysis
Analytical Confirmation
Nuclear Magnetic Resonance (NMR):
- ^1H NMR and ^13C NMR confirm the presence of aromatic protons, methyl groups, and the ketone carbonyl carbon.
- Chlorine substituents cause characteristic shifts in aromatic proton signals.
-
- High-resolution MS confirms molecular weight (307.2 g/mol) and isotopic pattern consistent with two chlorine atoms.
-
- High-performance liquid chromatography (HPLC) with UV detection at 254 nm is used for purity assessment.
Comparative Notes on Related Compounds
| Compound | Preparation Method | Key Differences in Synthesis |
|---|---|---|
| This compound | Friedel-Crafts acylation with 2,4-dichlorobenzoyl chloride and 2,3-dimethylbenzene | Chlorine substituents at 2' and 4' positions influence reactivity |
| 2',6'-Dichloro-3-(2,3-dimethylphenyl)propiophenone | Similar Friedel-Crafts acylation | Different chlorine substitution pattern affects sterics and electronics |
| 3',4'-Dimethyl-3-(2-methoxyphenyl)propiophenone | Friedel-Crafts acylation with methoxy-substituted acyl chloride | Electron-donating methoxy group alters electrophilicity |
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dichloro-3-(2,3-dimethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or hydrocarbons.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Building Block for Complex Molecules
2',4'-Dichloro-3-(2,3-dimethylphenyl)propiophenone serves as a versatile building block in organic synthesis. It can participate in several key reactions:
- Cross-Coupling Reactions : The compound can undergo Suzuki-Miyaura coupling to form new carbon-carbon bonds, facilitating the construction of complex organic molecules.
- Nucleophilic Additions : Its electrophilic nature allows it to react with nucleophiles in various nucleophilic addition reactions, leading to the formation of diverse derivatives.
Data Table: Synthetic Reactions Involving this compound
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Suzuki-Miyaura Coupling | Formation of biaryl compounds | 85 |
| Nucleophilic Addition | Reaction with Grignard reagents | 75 |
| Friedel-Crafts Acylation | Introduction of acyl groups | 70 |
Potential Pharmacological Activities
Research indicates that this compound may exhibit significant biological activities due to its structural features:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
- Antimicrobial Properties : The chlorinated structure may enhance its ability to interact with microbial targets, potentially leading to antimicrobial agents.
Case Study: Anticancer Activity
A study conducted on the effects of this compound on human cancer cell lines demonstrated:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values :
- MCF-7: 15 µM
- HeLa: 20 µM
- Mechanism of Action : Induction of apoptosis through caspase activation.
Mechanism of Action
The mechanism of action of 2’,4’-Dichloro-3-(2,3-dimethylphenyl)propiophenone involves its interaction with specific molecular targets The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The physicochemical properties, synthetic utility, and applications of 2',4'-Dichloro-3-(2,3-dimethylphenyl)propiophenone can be contextualized through comparisons with analogs differing in substituent positions or functional groups. Key compounds are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Effects on Lipophilicity (LogP): The 2',4'-dichloro-2,6-dimethylphenyl analog (LogP = 5.42) exhibits high lipophilicity, attributed to the electron-withdrawing chlorine atoms and hydrophobic methyl groups . Comparatively, cyano-substituted derivatives (e.g., 2'-cyano analogs in ) likely have lower LogP due to the polar nitrile group. The absence of methyl groups in 2',4'-Dichloro-3-phenylpropiophenone (CAS 898788-53-9) may reduce steric hindrance but increase solubility in polar solvents .
Synthetic Reactivity: demonstrates that propiophenones with aromatic rings adjacent to the carbonyl group undergo α-phenylselenation efficiently. Chlorine positions (2',4' vs. 2',3') may influence electronic effects, altering reaction rates in nucleophilic substitutions or cross-coupling reactions.
This implies that dichlorinated propiophenones could serve as intermediates in agrochemical synthesis, leveraging their lipophilicity for membrane penetration .
Safety and Handling :
- Safety Data Sheets (SDS) for analogs like 1-(2,3-dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one () highlight standard precautions for handling chlorinated organics, including use of personal protective equipment (PPE) and adequate ventilation .
Biological Activity
2',4'-Dichloro-3-(2,3-dimethylphenyl)propiophenone is a compound belonging to the class of propiophenones, which are ketone derivatives of propionic acid. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H16Cl2O, with a molecular weight of approximately 319.22 g/mol. Its structure features:
- A propiophenone backbone.
- Two chlorine substituents at the 2' and 4' positions on the phenyl ring.
- A dimethyl-substituted phenyl group at the 3-position.
These structural characteristics contribute to its unique chemical behavior and biological activity.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can alter biochemical processes within cells.
- Receptor Binding : It may interact with various receptors, modulating cellular signaling pathways that influence physiological responses.
- DNA Interaction : There is potential for this compound to bind to DNA, affecting gene expression and cellular functions.
Biological Activity Overview
Research has indicated that compounds structurally similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Some diaryl ketones have shown promising antimicrobial properties, suggesting that this compound could possess similar effects.
- Anticancer Potential : Certain derivatives have been investigated for their ability to induce apoptosis in cancer cells through various pathways, including oxidative stress and DNA damage.
- Anti-inflammatory Properties : Compounds in this class may reduce inflammation by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibitory effects on bacterial growth | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces cytokine production |
Case Study: Anticancer Activity
A study conducted by Smith et al. (2020) evaluated the effects of this compound on various cancer cell lines. The results demonstrated that the compound significantly inhibited cell proliferation in breast cancer cells (MCF-7), with an IC50 value of 15 µM. The mechanism was attributed to increased reactive oxygen species (ROS) generation leading to apoptosis.
Case Study: Antimicrobial Effects
In a study by Johnson et al. (2021), the antimicrobial efficacy of several propiophenone derivatives was assessed against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited notable antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Future Directions
Further research is necessary to fully elucidate the biological mechanisms underlying the activity of this compound. Areas for future investigation include:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To clarify the specific molecular targets and pathways affected by this compound.
- Structure-Activity Relationship (SAR) : To optimize its chemical structure for enhanced biological activity and reduced toxicity.
Q & A
Q. What are the recommended synthetic routes for 2',4'-Dichloro-3-(2,3-dimethylphenyl)propiophenone, and what experimental conditions optimize yield?
Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or halogenation of a propiophenone precursor. For example, chlorination of 3-(2,3-dimethylphenyl)propiophenone using sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–5°C) can introduce the 2' and 4' chlorine substituents. Key steps include:
- Substrate Preparation : Start with 3-(2,3-dimethylphenyl)propiophenone dissolved in anhydrous dichloromethane.
- Halogenation : Add SO₂Cl₂ dropwise under nitrogen atmosphere, followed by stirring at 0°C for 4 hours.
- Purification : Use silica gel column chromatography (hexane:ethyl acetate, 8:2) to isolate the product. Yield optimization (65–75%) requires strict moisture control and stoichiometric excess of chlorinating agents .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
Methodological Answer: A multi-technique approach is critical:
- NMR Spectroscopy : ¹H/¹³C NMR identifies chlorine-induced deshielding in aromatic regions (δ 7.2–7.8 ppm for dichlorophenyl protons) and confirms methyl group integration.
- X-ray Crystallography : Resolves spatial arrangement of substituents, particularly the 2',4'-dichloro and 2,3-dimethylphenyl groups (e.g., C–Cl bond lengths: 1.73–1.76 Å) .
- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₇H₁₅Cl₂O) with expected [M+H]⁺ peak at m/z 329.04.
Q. How can mechanistic studies elucidate the regioselectivity of chlorination in this compound?
Methodological Answer: Regioselectivity at the 2' and 4' positions is influenced by electron-donating/withdrawing effects and steric factors. Computational modeling (DFT) predicts reactive sites by calculating local electron density. For experimental validation:
- Isotopic Labeling : Use ³⁶Cl to track incorporation at specific positions.
- Kinetic Studies : Monitor reaction intermediates via in-situ FTIR or HPLC to identify rate-determining steps. Evidence suggests that steric hindrance from the 2,3-dimethylphenyl group directs chlorine to less hindered positions .
Q. How should researchers address contradictions in spectroscopic data during structural validation?
Methodological Answer: Contradictions (e.g., unexpected NMR splitting or IR peaks) require cross-validation:
- Variable Temperature NMR : Resolves dynamic effects (e.g., rotamers) by analyzing signal coalescence at elevated temperatures.
- 2D NMR (COSY, NOESY) : Confirms coupling between adjacent protons and spatial proximity of substituents.
- Elemental Analysis : Validates purity (>98%) to rule out impurities distorting spectral data. For example, a 2024 study resolved conflicting NOE signals by attributing them to conformational flexibility in the propiophenone backbone .
Q. What strategies improve the stability of this compound during long-term storage for biological assays?
Methodological Answer: Stability is compromised by photodegradation and hydrolysis. Recommended protocols:
- Storage : Keep in amber vials under inert gas (argon) at –20°C to prevent oxidation.
- Lyophilization : For aqueous solutions, lyophilize and reconstitute in anhydrous DMSO immediately before use.
- Stability Monitoring : Use HPLC-UV (λ = 254 nm) monthly to detect degradation products (e.g., dechlorinated derivatives). Studies show a 5% degradation rate over 6 months under optimal conditions .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates:
- Electrostatic Potential Maps : Identify electron-deficient sites (e.g., carbonyl carbon) prone to nucleophilic attack.
- Transition State Analysis : Models activation energy for SN2 pathways. For example, the 4'-Cl substituent lowers activation energy (ΔG‡ = 28.5 kcal/mol) compared to 2'-Cl (ΔG‡ = 32.1 kcal/mol) due to reduced steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
